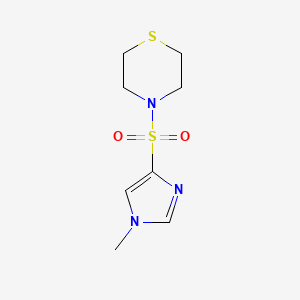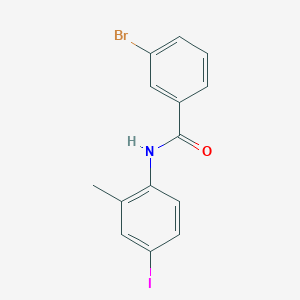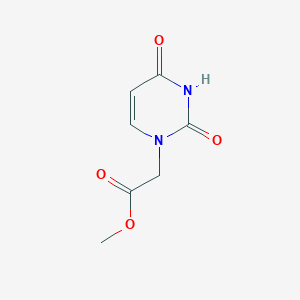
2-(Phenylsulfonyl)butanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)butanoic acid ethyl ester, commonly known as PSBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PSBE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.35 g/mol. In
Mécanisme D'action
The mechanism of action of PSBE is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. PSBE has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
PSBE has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. PSBE has been found to be well-tolerated in animal studies with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSBE in lab experiments is its high purity and stability. PSBE is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of PSBE is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on PSBE. One area of interest is the development of PSBE derivatives with improved solubility and bioavailability. Another area of research is the investigation of PSBE as a potential treatment for other inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PSBE may also have potential applications in the development of new materials with unique properties. Overall, PSBE has shown great promise as a versatile compound with potential applications in various fields.
Conclusion:
In conclusion, PSBE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PSBE involves the reaction between phenylsulfonyl chloride and ethyl 2-bromobutyrate in the presence of a base. PSBE has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. PSBE has been shown to have anti-inflammatory and analgesic properties, reduce oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases. PSBE has several advantages and limitations for lab experiments, and there are several future directions for research on PSBE. Overall, PSBE is a promising compound with potential applications in various fields.
Méthodes De Synthèse
The synthesis of PSBE involves the reaction between phenylsulfonyl chloride and ethyl 2-bromobutyrate in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields PSBE as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
PSBE has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PSBE has been shown to have anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. PSBE has also been used as a building block in organic synthesis to create complex molecules. In material science, PSBE has been used as a precursor for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
ethyl 2-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-3-11(12(13)16-4-2)17(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCKRWQPFTTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B7440904.png)





![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)


